An In-depth Technical Guide to 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile
An In-depth Technical Guide to 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information on its core structure, analogous compounds, and the well-established principles of organic synthesis and drug design to offer a detailed technical perspective.
Core Compound Identifiers and Significance
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile is a substituted pyrrolidine derivative. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space.[1][2][3] The introduction of a benzyl group on the nitrogen atom and a cyclopropyl and a nitrile group at the 3-position creates a unique stereochemical and electronic environment, suggesting its potential as a key intermediate or a final active pharmaceutical ingredient (API).
| Identifier | Value | Source |
| CAS Number | 1909336-37-3 | [4] |
| Chemical Name | 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile | [4] |
| Molecular Formula | C₁₅H₁₈N₂ | Calculated |
| Molecular Weight | 226.32 g/mol | Calculated |
| Canonical SMILES | C1(C#N)(C2CC2)CCN(C1)CC3=CC=CC=C3 | Predicted |
| InChI Key | Predicted | Predicted |
The Role of Key Functional Groups in Drug Design:
-
Pyrrolidine Scaffold: This saturated heterocycle provides a rigid, three-dimensional framework, which can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[1][3][5]
-
Cyclopropyl Group: The cyclopropyl moiety is a valuable functional group in medicinal chemistry.[6][7][8] Its rigid structure can lock a molecule into a bioactive conformation, and its unique electronic properties, characterized by high p-character in its C-C bonds, can influence interactions with biological targets.[6][9][10] Furthermore, the cyclopropyl group can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[9][11]
-
Benzyl Group: The N-benzyl group can serve multiple purposes, including acting as a protecting group that can be removed in later synthetic steps or as a key pharmacophoric element that interacts with the target protein, often through hydrophobic or pi-stacking interactions.
-
Nitrile Group: The nitrile functionality is a versatile group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or be metabolized to a carboxylic acid or an amide. It can also be a key reactive handle for further synthetic transformations.
Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties have been predicted using computational models. These values provide an estimation of the compound's behavior in various chemical and biological systems.
| Property | Predicted Value |
| logP | 2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 23.79 Ų |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 3 |
| pKa (most basic) | 8.5 - 9.5 |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile.
Step 1: Synthesis of 1-Benzyl-3-cyanopyrrolidine
The initial step involves the conversion of the ketone in 1-Benzyl-3-pyrrolidinone to a nitrile group. The Van Leusen reaction is a well-established method for this transformation.
Protocol:
-
To a solution of 1-Benzyl-3-pyrrolidinone (1.0 eq) in anhydrous dimethoxyethane (DME) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq) in DME dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Benzyl-3-cyanopyrrolidine.[12]
Causality of Experimental Choices:
-
TosMIC: This reagent is the cornerstone of the Van Leusen reaction, serving as a source of a formyl anion equivalent which, after a series of steps, leads to the nitrile.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the TosMIC and the α-carbon of the ketone.
-
Anhydrous DME: An aprotic polar solvent is necessary to dissolve the reactants and facilitate the reaction while not interfering with the strong base.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive intermediates with atmospheric oxygen and moisture.
Step 2: Cyclopropylation of 1-Benzyl-3-cyanopyrrolidine
The second step involves the introduction of the cyclopropyl group at the 3-position, adjacent to the newly formed nitrile group. This can be achieved through the deprotonation of the α-carbon to the nitrile, followed by alkylation with a cyclopropyl electrophile.
Protocol:
-
To a solution of 1-Benzyl-3-cyanopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a commercial solution) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Add bromocyclopropane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile.
Causality of Experimental Choices:
-
LDA: A strong, sterically hindered base is required to deprotonate the α-carbon to the nitrile without competing nucleophilic attack at the nitrile carbon.
-
Anhydrous THF: A dry, aprotic solvent is essential for the stability of the LDA and the resulting carbanion.
-
-78 °C: The low temperature is critical to control the reactivity of the LDA and the lithiated intermediate, preventing side reactions.
-
Bromocyclopropane: This serves as the electrophilic source of the cyclopropyl group.
Potential Applications in Drug Discovery and Development
The unique structural features of 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile suggest its potential as a valuable building block or lead compound in several therapeutic areas.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a common feature in many CNS-active drugs. The rigid, three-dimensional nature of the molecule, further constrained by the cyclopropyl group, could lead to high selectivity for specific receptor subtypes or enzyme isoforms within the CNS. The lipophilicity imparted by the benzyl and cyclopropyl groups may also facilitate blood-brain barrier penetration, a critical factor for CNS drug efficacy.[7]
Enzyme Inhibition
The nitrile group can act as a warhead for covalent inhibition or as a key interacting group in the active site of various enzymes. The overall shape of the molecule could allow it to fit into specific enzymatic pockets. For instance, dipeptidyl peptidase-4 (DPP-4) inhibitors, used in the treatment of type 2 diabetes, often feature a cyanopyrrolidine moiety.
Antiviral and Anticancer Agents
The pyrrolidine ring is a versatile scaffold that has been incorporated into various antiviral and anticancer agents.[3] The specific substitution pattern of 1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile could be explored for its potential to inhibit viral replication or cancer cell proliferation.
Conclusion
1-Benzyl-3-cyclopropylpyrrolidine-3-carbonitrile is a compound with significant potential in the field of medicinal chemistry. Its unique combination of a pyrrolidine core, a conformationally restricting cyclopropyl group, and a versatile nitrile functionality makes it an attractive target for synthesis and biological evaluation. While direct experimental data remains scarce, the proposed synthesis provides a viable route to access this molecule, opening the door for its exploration as a novel scaffold in drug discovery programs. The insights provided in this guide aim to serve as a valuable resource for researchers interested in the synthesis and application of this and related heterocyclic compounds.
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